molecular formula C13H14N4O3S B10752922 2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide

2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B10752922
M. Wt: 306.34 g/mol
InChI Key: AMHQGUWEVRTTJB-UUASQNMZSA-N
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Description

2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide is an organic compound featuring distinct structural properties. Its unique arrangement of atoms and functional groups contributes to various applications in diverse scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-amino-4-methyl-1,3-thiazole-5-carboxamide in the presence of an acidic catalyst. This reaction requires careful control of temperature and pH to ensure high yield and purity of the final product.

  • Reagents: : 4-hydroxy-3-methoxybenzaldehyde, 2-amino-4-methyl-1,3-thiazole-5-carboxamide

  • Catalysts: : Acidic catalysts like hydrochloric acid

  • Conditions: : Controlled temperature (60-80°C), pH 3-5

Industrial Production Methods

The industrial production typically involves large-scale reactors where precise conditions are maintained through automated systems. High-pressure liquid chromatography (HPLC) and crystallization techniques are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group of the phenolic ring can undergo oxidation, forming quinones.

  • Reduction: : Reduction of the imine group (Schiff base) can produce amines.

  • Substitution: : The methoxy group may be substituted by nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Conditions: : Acidic or basic media, elevated temperatures

Major Products

  • Oxidation: : Quinone derivatives

  • Reduction: : Corresponding amines

  • Substitution: : Phenolic derivatives with different substituents

Scientific Research Applications

This compound is extensively researched for its potential in various scientific domains:

  • Chemistry: : Utilized in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.

  • Medicine: : Explored for its antimicrobial and anticancer properties. It shows promise in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.

  • Industry: : Employed in the development of novel materials, including polymers and resins, due to its unique reactive groups.

Mechanism of Action

The compound’s biological activity is primarily due to its ability to interact with key molecular targets. Its imine (Schiff base) group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition of enzymatic activity.

  • Molecular Targets: : Enzymes with active site serine, cysteine, or lysine residues

  • Pathways Involved: : Disruption of metabolic pathways in microorganisms and cancer cells, leading to cell death

Comparison with Similar Compounds

Compared to other thiazole derivatives, 2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups.

  • Similar Compounds

    • 2-aminothiazole derivatives

    • Schiff bases with phenolic substituents

  • Uniqueness: : The presence of both a methoxy group and a Schiff base provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

There you go—a deep dive into the intriguing world of this compound! Anything specific you want to explore further?

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6-

InChI Key

AMHQGUWEVRTTJB-UUASQNMZSA-N

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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